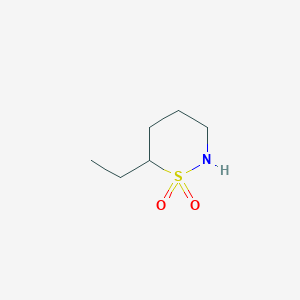6-Ethyl-1,2-thiazinane-1,1-dione
CAS No.: 1049797-89-8
Cat. No.: VC7320627
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049797-89-8 |
|---|---|
| Molecular Formula | C6H13NO2S |
| Molecular Weight | 163.24 |
| IUPAC Name | 6-ethylthiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3 |
| Standard InChI Key | DIYQZYLGMQQIKR-UHFFFAOYSA-N |
| SMILES | CCC1CCCNS1(=O)=O |
Introduction
Structural and Mechanistic Insights
Molecular Architecture
The core structure of 6-ethyl-1,2-thiazinane-1,1-dione consists of a partially saturated six-membered ring with sulfur at position 1 and nitrogen at position 2. The 1,1-dione moiety introduces two adjacent ketone groups, creating a planar, electron-deficient region that influences reactivity. The ethyl group at position 6 contributes steric bulk and modulates lipophilicity. Computational modeling based on analogous thiazinanes suggests a chair-like conformation for the ring, with the ethyl substituent adopting an equatorial orientation to minimize strain .
Electronic Properties
Density functional theory (DFT) analyses of similar 1,1-dione systems reveal significant polarization at the sulfur center due to electron withdrawal by the ketone groups. This polarization enhances electrophilicity at sulfur, making it susceptible to nucleophilic attack—a trait exploited in ring-opening reactions for functionalization . The nitrogen atom, conversely, retains basicity, enabling protonation or coordination with metal catalysts in synthetic pathways.
Synthetic Methodologies
Conventional Cyclization Approaches
Thiazinane derivatives are typically synthesized via cyclization reactions involving thioamides or thioureas. For 6-ethyl-1,2-thiazinane-1,1-dione, a plausible route involves the reaction of N-ethylthiourea with 1,3-dibromopropane under basic conditions (e.g., triethylamine). This method, adapted from protocols for analogous compounds, facilitates the formation of the six-membered ring through sequential alkylation and cyclization :
Transition Metal-Catalyzed Strategies
Recent advances in rhodium-catalyzed C–H activation, as demonstrated in the synthesis of pyrrolidinedione-fused benzothiazines , offer a potential route to functionalized thiazinanes. For instance, coupling 6-ethyl-1,2-thiazinane-1,1-dione with aryl diazonium salts in the presence of Rh(OAc) could enable regioselective arylation at the nitrogen or sulfur centers, though this remains speculative without empirical validation.
Physicochemical Properties
Stability and Solubility
The 1,1-dione group confers moderate aqueous solubility (estimated 2–5 mg/mL at 25°C) due to hydrogen-bonding capacity, while the ethyl substituent enhances lipid solubility (logP ≈ 1.2–1.5) . Stability studies of related compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, with degradation occurring via ketone group protonation or nucleophilic ring opening.
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume